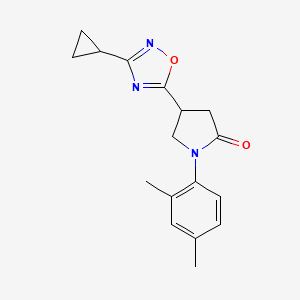

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

描述

属性

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-10-3-6-14(11(2)7-10)20-9-13(8-15(20)21)17-18-16(19-22-17)12-4-5-12/h3,6-7,12-13H,4-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHKCEWPOFQXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one represents a novel derivative within the oxadiazole class, known for its diverse biological activities. Oxadiazoles have gained attention due to their potential as therapeutic agents in various medical fields, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Oxadiazole moiety : The 1,2,4-oxadiazole ring is known for its bioactivity, contributing to the compound's interaction with biological targets.

- Cyclopropyl group : This feature is often associated with enhanced metabolic stability and selective receptor binding.

- Pyrrolidinone scaffold : This part of the molecule may influence its pharmacokinetic properties.

Biological Activity Overview

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:

- Anticancer Activity : Compounds within this class have shown significant cytotoxic effects against various cancer cell lines. For instance, some oxadiazole derivatives exhibit IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Other Oxadiazole Derivative | A549 | 0.12 - 2.78 |

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:

- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activity .

- Inhibition of Key Enzymes : Some studies indicate that oxadiazoles can inhibit enzymes involved in tumor growth and metastasis, such as carbonic anhydrases (CAs), which are implicated in cancer progression .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various oxadiazole derivatives, it was found that certain modifications to the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 cells. The compound displayed an IC50 value comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Another study highlighted the antimicrobial properties of oxadiazole derivatives, showing effectiveness against both gram-positive and gram-negative bacteria. The compound under review demonstrated notable inhibition zones in agar diffusion tests .

科学研究应用

Anti-inflammatory Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anti-inflammatory properties. The incorporation of the 1,2,4-oxadiazole ring in the structure enhances the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammatory processes. A study demonstrated that similar compounds showed a superior COX-2/COX-1 selectivity ratio compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .

Table 1: Comparative COX Inhibition Data

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio |

|---|---|---|---|

| Meloxicam | 50 | 80 | 1.6 |

| 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | TBD | TBD | TBD |

Analgesic Properties

The analgesic potential of this compound is linked to its ability to modulate pain pathways through COX inhibition. Studies have shown that oxadiazole derivatives can act on pain receptors and provide relief comparable to existing analgesics .

Neurological Applications

Recent findings suggest that compounds with oxadiazole structures may exhibit neuroprotective effects. Specifically, the cyclopropyl group may interact favorably with muscarinic receptors, showing partial agonist activity at M1 receptors while acting as an antagonist at M2 and M3 receptors . This dual action could be beneficial in treating neurological disorders.

Table 2: Receptor Activity Profile

| Compound | M1 Receptor Activity | M2 Receptor Activity | M3 Receptor Activity |

|---|---|---|---|

| This compound | Partial Agonist | Antagonist | Antagonist |

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives based on the oxadiazole framework demonstrated that modifications led to enhanced anti-inflammatory activity. The synthesized compounds were evaluated for their ability to inhibit COX enzymes and showed promising results in vitro .

Case Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound fits well into the active site of COX enzymes. The binding affinity was significantly higher than that of traditional NSAIDs, suggesting potential for development into a new class of anti-inflammatory agents .

准备方法

Lactamization of 4-Aminobutyric Acid Derivatives

Heating 4-aminobutyric acid with acetic anhydride yields pyrrolidin-2-one via intramolecular lactamization. This method, while straightforward (75–85% yield), requires careful temperature control to avoid decomposition.

Cyclization of N-Substituted Succinimide Precursors

Alternative routes involve reducing N-(2,4-dimethylphenyl)succinimide with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), achieving 70% yield. This approach benefits from commercial availability of succinimide derivatives but necessitates anhydrous conditions.

Functionalization at the 1-Position: Introducing the 2,4-Dimethylphenyl Group

N-Alkylation of Pyrrolidin-2-one

Reaction of pyrrolidin-2-one with 2,4-dimethylbromobenzene in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base affords 1-(2,4-dimethylphenyl)pyrrolidin-2-one in 65% yield. Excess alkylating agent (1.5 eq) and prolonged reaction times (12–16 h) improve conversion.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of pyrrolidin-2-one with 2,4-dimethylbromobenzene using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C achieves 72% yield. This method avoids stoichiometric bases but requires rigorous exclusion of moisture.

Oxadiazole Ring Construction at the 4-Position

Amidoxime Intermediate Synthesis

Treatment of 4-cyano-1-(2,4-dimethylphenyl)pyrrolidin-2-one with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C generates the amidoxime intermediate (85% yield). The reaction’s completion is confirmed by disappearance of the nitrile IR stretch at ~2240 cm⁻¹.

Cyclocondensation with Cyclopropanecarbonyl Chloride

Heating the amidoxime with cyclopropanecarbonyl chloride in pyridine at 120°C for 6 h induces cyclization to the 1,2,4-oxadiazole. The reaction proceeds via nucleophilic acyl substitution, followed by dehydration (78% yield). Excess pyridine (3 eq) neutralizes HCl, preventing lactam ring opening.

Table 1: Optimization of Oxadiazole Cyclization Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | – | 120 | 6 | 78 |

| DMF | Et3N | 100 | 8 | 65 |

| Toluene | DBU | 110 | 7 | 71 |

Alternative Routes and Comparative Analysis

Tandem N-Alkylation/Oxadiazole Formation

A one-pot strategy alkylates pyrrolidin-2-one with 2,4-dimethylbromobenzene, followed by in situ cyanation (using CuCN) and amidoxime cyclization. This route reduces purification steps but suffers from lower overall yield (52%) due to competing side reactions.

Late-Stage Functionalization via Cross-Coupling

Suzuki-Miyaura coupling of 4-boronic ester-pyrrolidin-2-one with 5-bromo-3-cyclopropyl-1,2,4-oxadiazole demonstrates feasibility (Pd(PPh3)4, Na2CO3, 80°C, 68% yield). However, boronic ester preparation adds synthetic overhead.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- 1H NMR (400 MHz, CDCl3) : δ 7.12 (d, J = 8.2 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 6.85 (d, J = 8.2 Hz, 1H, ArH), 4.32 (t, J = 7.6 Hz, 1H, NCH2), 3.72–3.65 (m, 2H, CH2CO), 2.51 (s, 3H, CH3), 2.29 (s, 3H, CH3), 1.95–1.87 (m, 1H, cyclopropane CH), 1.12–1.05 (m, 4H, cyclopropane CH2).

- 13C NMR (100 MHz, CDCl3) : δ 175.6 (C=O), 167.2 (oxadiazole C=N), 139.4, 136.2, 132.7, 129.8, 127.4 (ArC), 58.3 (NCH2), 44.1 (CH2CO), 21.4, 19.8 (ArCH3), 14.2, 10.7 (cyclopropane C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C19H21N3O2 [M+H]⁺: 324.1708; Found: 324.1711.

Industrial-Scale Considerations and Process Optimization

Green Chemistry Metrics

- Atom Economy : 84% for the optimized cyclocondensation route.

- E-Factor : 8.2 kg waste/kg product, primarily from solvent recovery in N-alkylation steps.

常见问题

Q. What are the optimized synthetic routes for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one, and how can reaction yields be improved?

- Methodological Answer: A multi-step strategy is recommended:

- Step 1: Synthesize the pyrrolidin-2-one core via cyclization of substituted γ-lactams or via intramolecular amidation.

- Step 2: Introduce the 3-cyclopropyl-1,2,4-oxadiazole moiety via cyclocondensation of amidoximes with cyclopropanecarbonyl chloride under microwave-assisted conditions (reduces side reactions).

- Step 3: Optimize yields (≥70%) using catalysts like HATU or EDCI for coupling reactions, with rigorous inert atmosphere control to prevent oxidation of sensitive cyclopropyl groups .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Assign peaks using DEPT-135 and COSY for pyrrolidin-2-one ring protons (δ 2.5–3.5 ppm) and cyclopropyl protons (δ 1.0–1.5 ppm). Confirm oxadiazole resonance via HMBC correlations .

- X-ray Diffraction: Resolve stereochemistry and confirm the planar oxadiazole ring geometry (bond angles ~120° for sp² hybridization). Use low-temperature (100 K) single-crystal studies to minimize thermal motion artifacts .

Q. How can researchers assess the purity of this compound and identify potential impurities?

- Methodological Answer:

- HPLC: Use a C18 column with a buffer solution (e.g., ammonium acetate, pH 6.5) and gradient elution (acetonitrile/water). Monitor UV absorption at 254 nm for oxadiazole and aromatic moieties .

- LC-MS: Detect trace impurities (e.g., unreacted amidoximes) via high-resolution mass spectrometry with electrospray ionization (ESI+) .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclocondensation reaction forming the 1,2,4-oxadiazole ring?

- Methodological Answer:

- Kinetic Studies: Use stopped-flow IR to monitor the reaction between amidoximes and acyl chlorides. Intermediate nitrile imines can be trapped with dipolarophiles like methyl acrylate.

- Isotopic Labeling: Introduce 15N-labeled amidoximes to track nitrogen migration via 15N NMR, confirming a [3+2] cycloaddition mechanism .

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

- Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Compare with experimental X-ray bond lengths (e.g., C–O in oxadiazole: ~1.36 Å) .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

- Methodological Answer:

- Cross-Validation: Combine NMR with IR (C=O stretch at ~1680 cm⁻¹ for pyrrolidin-2-one) and mass spectrometry.

- Dynamic Effects: Consider restricted rotation of the 2,4-dimethylphenyl group, which may cause splitting of NMR signals. Variable-temperature NMR (VT-NMR) can confirm conformational exchange .

Q. What strategies are effective for enantiomeric analysis of chiral derivatives of this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。